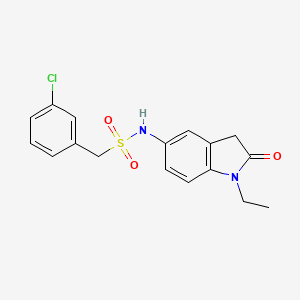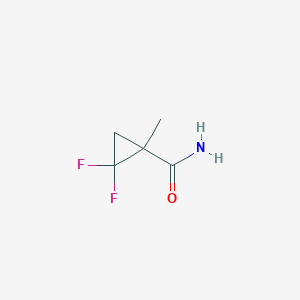
2,2-Difluoro-1-Methylcyclopropanecarboxamide
Vue d'ensemble
Description
The compound of interest, 2,2-Difluoro-1-Methylcyclopropanecarboxamide, is a fluorinated cyclopropane derivative. Cyclopropane derivatives are known for their unique chemical properties and have been widely studied for their potential applications in medicinal chemistry and materials science. The presence of fluorine atoms often imparts desirable physical and chemical properties to these compounds, such as increased stability and lipophilicity, which can be advantageous in drug design and development.
Synthesis Analysis
The synthesis of fluorinated cyclopropane derivatives can be complex due to the reactivity of the cyclopropane ring. However, several methods have been developed to introduce fluorine atoms into the cyclopropane moiety. For instance, the gem-difluorination of methylenecyclopropanes (MCPs) has been reported to proceed via a Wagner-Meerwein rearrangement using commercially available fluorine sources, leading to gem-difluorocyclobutanes with good yields under mild conditions . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated cyclopropanes is characterized by the presence of a three-membered ring, which is known for its angle strain and reactivity. The introduction of fluorine atoms can influence the electron distribution and the overall geometry of the molecule. For example, the crystal structure of related difluorinated carboxamides has been determined by X-ray diffraction, revealing the impact of fluorine substitution on the molecular conformation and packing in the solid state .
Chemical Reactions Analysis
Fluorinated cyclopropanes can undergo various chemical reactions, including cycloadditions, rearrangements, and nucleophilic substitutions. The presence of fluorine can modulate the reactivity of the cyclopropane ring and influence the outcome of these reactions. For example, the Wittig olefination of cyclopropanecarboxylates has been utilized to synthesize new cyclopropyl amino acids, demonstrating the synthetic versatility of these compounds . Similarly, the electroreduction of chlorinated cyclopropanecarboxamides has been explored, although the expected propellanes were not obtained, indicating the complexity of reactions involving cyclopropane derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the fluorine atoms. Fluorinated compounds generally exhibit high thermal stability, lipophilicity, and unique electronic properties. For instance, fluorinated polyamides derived from related monomers have shown excellent solubility, low dielectric constants, and good thermal stability, making them suitable for microelectronic applications . These properties suggest that this compound could also possess interesting characteristics for various applications.
Applications De Recherche Scientifique
Reactivity and Synthesis
2,2-Difluoro-1-Methylcyclopropanecarboxamide demonstrates significant reactivity, particularly in the formation of difluorocyclopropane products. For example, methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA), a closely related compound, has been found to act as an efficient source of difluorocarbene, yielding high percentages of difluorocyclopropane under specific conditions (Eusterwiemann, Martínez, & Dolbier, 2012).
Physical Properties
The microwave spectrum of 2,2‐Difluoro‐1‐Methylcyclopropane has been studied, revealing details about its physical properties such as the dipole moment and barriers to internal rotation, which are crucial for understanding its chemical behavior (Ford & Beaudet, 1968).
Structural Analysis
The structural and stability analyses of substituted difluoro(methylene)cyclopropanes (F2MCPs) have been carried out using both experimental and computational approaches. These studies provide insight into the reaction mechanisms and potential applications of these compounds (Hang et al., 2011).
Electrophilic Fluorination
The electrophilic fluorination of β-dicarbonyl compounds using related reagents demonstrates the potential for synthesizing 2,2-difluoro derivatives in a controlled and efficient manner (Banks, Lawrence, & Popplewell, 1994).
Agricultural Applications
Cyclopropylcarboxamides related to cis-permethrin, a derivative of this compound, have been synthesized and evaluated for their larvicidal properties against mosquito larvae, demonstrating the compound's potential in agricultural and pest control applications (Taylor, Hall, & Vedres, 1998).
Deoxyfluorination and Amidation
The compound has been utilized in the development of novel deoxyfluorination methods, enabling the transformation of various carboxylic acids to acyl fluorides and amides (Wang et al., 2021).
Difluorocarbene Chemistry
The chemistry of difluorocarbene, specifically the synthesis and conversion of difluoro(methylene)cyclopropanes, is a significant area of study, highlighting the compound's versatility in organic synthesis (Cheng et al., 2006).
Safety and Hazards
The safety data sheet for a similar compound, (±)-2,2-Difluoro-1-methylcyclopropanecarboxylic acid, indicates that it may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this compound only in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Orientations Futures
As for future directions, there are more than 9,000 polyfluorinated compounds developed for commercial use, some negatively impacting human health, and they are generally considered to be resistant to biodegradation . The study of compounds like 2,2-Difluoro-1-Methylcyclopropanecarboxamide could contribute to the development of new methods for the biodegradation of these compounds.
Propriétés
IUPAC Name |
2,2-difluoro-1-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXQGQXDNQXECC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(F)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


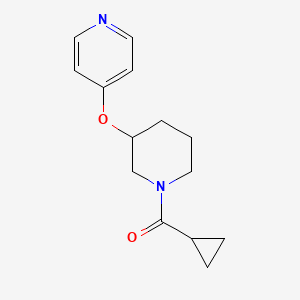
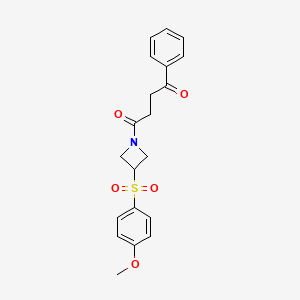

![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroisoindol-1-one](/img/structure/B3012497.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-isopropylphenyl)acetamide](/img/structure/B3012498.png)
![N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3012499.png)
![N-(2-methoxyphenyl)-2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3012500.png)
![Spiro[8-oxabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B3012501.png)

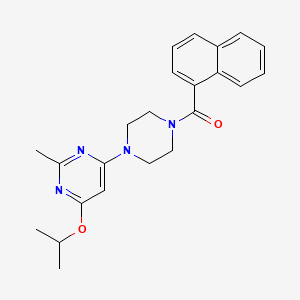
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B3012505.png)
![2-[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3012507.png)
